molecular formula C16H20BNO3 B13057016 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13057016
M. Wt: 285.1 g/mol
InChI Key: QLCKWEPGTQPPRZ-UHFFFAOYSA-N
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Description

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a cyclopropane ring fused to an indolinone moiety, with a boron-containing dioxaborolane group attached. The presence of the boron group makes it particularly interesting for various chemical applications, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.

    Substitution: The boron-containing dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions involving the dioxaborolane group.

Major Products

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the indolinone, potentially leading to alcohols or amines.

    Substitution: Various substituted aromatic compounds, depending on the nature of the coupling partner.

Scientific Research Applications

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In organic synthesis, the boron group facilitates various coupling reactions, acting as a versatile intermediate. In biological systems, the indolinone core may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in organic synthesis.

    1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A structurally related compound with a different core structure.

Uniqueness

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a cyclopropane ring and an indolinone core, along with the boron-containing dioxaborolane group, makes it a versatile compound for various applications in synthesis and materials science.

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-11-12(9-10)18-13(19)16(11)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,18,19)

InChI Key

QLCKWEPGTQPPRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)C(=O)N3

Origin of Product

United States

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